molecular formula C8H13ClN2O2 B7985285 N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7985285
M. Wt: 204.65 g/mol
InChI Key: ISIKZYXUXLMZLU-SSDOTTSWSA-N
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Description

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a 2-chloroacetyl group at the 1-position and an acetamide moiety at the 3-position. Its stereochemistry (R-configuration) and functional groups make it a structurally versatile intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors sensitive to chloroacetamide motifs . The compound’s reactivity is influenced by the electron-withdrawing chloroacetyl group, which enhances its electrophilic character, enabling nucleophilic substitutions or cross-coupling reactions in drug discovery pipelines .

Properties

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIKZYXUXLMZLU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of L-proline with chloroacetyl chloride. The process begins with the N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety into the corresponding amide intermediate. This intermediate is then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield a carboxylic acid and an amine.

Scientific Research Applications

Chemical Structure and Synthesis

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide features a pyrrolidine ring with a chloroacetyl substituent. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with chloroacetyl chloride under controlled conditions. Variations in the synthetic route can lead to structural modifications that enhance biological activity.

Compound Synthesis Method Yield
This compoundReaction with chloroacetyl chlorideHigh

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its structure allows it to interact with various molecular targets, potentially acting as an inhibitor or modulator of specific enzymes or receptors involved in neurological pathways.

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant properties of this compound. For instance, derivatives of pyrrolidine have shown efficacy in animal models for epilepsy, suggesting that this compound may hold promise as a treatment for seizure disorders.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Neurological Disorders : Preliminary data suggest that this compound may be effective in treating conditions such as epilepsy and other seizure-related disorders due to its anticonvulsant properties.
  • Pain Management : Given its interaction with neurotransmitter systems, there is potential for exploring its use in pain management therapies, possibly through modulation of pain pathways.

Case Studies and Research Findings

A series of case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study demonstrated that structurally related compounds showed significant protective effects against seizures in animal models, indicating a pathway for further investigation into this compound's efficacy.
  • Another research effort focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that specific substitutions enhance anticonvulsant activity, which could be applicable to this compound.

Table: Summary of Anticonvulsant Activity Studies

Study Model Used Key Findings
Study AMaximal Electroshock (MES)Significant protection observed with related compounds
Study BPentylenetetrazole (PTZ)Efficacy noted in seizure prevention

Mechanism of Action

The mechanism of action of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of DPP-IV inhibitors, it contributes to the inhibition of the DPP-IV enzyme. This enzyme cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position, and its inhibition extends the half-life of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and improving glucose tolerance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine- and piperidine-based acetamides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Molecular Weight Physicochemical/Biological Notes Source/References
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide R-configuration, pyrrolidine ring, chloroacetyl, acetamide 216.67 g/mol High electrophilicity; potential protease inhibition due to chloroacetyl group
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide S-configuration, piperidine ring (6-membered), chloroacetyl, acetamide 230.70 g/mol Increased ring size may enhance metabolic stability but reduce target selectivity
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide R-configuration, methyl substitution on acetamide 230.70 g/mol Methyl group increases lipophilicity; potential for improved blood-brain barrier penetration
(S)-2-Chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide S-configuration, cyclopropyl and methyl substituents 256.75 g/mol Cyclopropyl enhances steric bulk; may reduce off-target interactions
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide Amino-ethyl side chain, cyclopropyl substitution 239.33 g/mol Amino group introduces hydrogen-bonding capacity; suitable for metal coordination
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride S-configuration, hydrochloride salt 178.65 g/mol Salt form improves aqueous solubility; chiral center critical for receptor binding

Key Findings from Comparative Analysis

Stereochemical Impact :

  • The R-configuration in the target compound vs. S-configuration in analogs (e.g., CAS 1354010-84-6 ) leads to divergent binding affinities. For instance, R-enantiomers often exhibit higher affinity for G-protein-coupled receptors (GPCRs) due to optimal spatial alignment .

Ring Size and Stability :

  • Piperidine analogs (6-membered ring) show greater metabolic stability compared to pyrrolidine derivatives (5-membered ring) but may sacrifice target engagement due to reduced conformational flexibility .

Substituent Effects :

  • Methyl groups (e.g., N-methyl-acetamide derivatives) enhance lipophilicity (logP increase by ~0.5 units), favoring membrane permeability .
  • Cyclopropyl substituents (e.g., N-cyclopropyl-acetamide) introduce steric hindrance, reducing off-target interactions in kinase inhibition assays .
  • Hydrochloride salts (e.g., (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride) improve solubility (>50 mg/mL in water) but may limit CNS penetration due to increased polarity .

Functional Group Reactivity: Chloroacetyl-containing analogs (e.g., target compound) exhibit higher electrophilicity, enabling covalent binding to cysteine residues in enzymes like proteases . In contrast, amino-ethyl derivatives (e.g., N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide) are non-covalent binders, favoring reversible interactions .

Synthetic Accessibility :

  • The target compound is synthesized via coupling reactions between chloroacetyl chloride and pyrrolidine precursors, similar to methods used for dichlorophenylacetamide derivatives . Piperidine analogs require additional steps for ring expansion, increasing synthetic complexity .

Biological Activity

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a synthetic compound with potential pharmacological properties, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloroacetyl group and an acetamide moiety . These structural elements contribute to its ability to interact with biological targets, potentially acting as an inhibitor or modulator of various enzymes or receptors. The chloroacetyl group is particularly noteworthy for its electrophilic nature, allowing it to react with nucleophilic sites on biological molecules, thereby influencing biochemical pathways .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular responses to various stimuli .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundMIC (mg/mL)Target Organism
Compound A0.0048Staphylococcus aureus
Compound B0.0195Escherichia coli
Compound C0.025Candida albicans

These results suggest that the biological activity of this compound may also extend to antimicrobial applications .

Neuropharmacological Effects

The potential neuropharmacological effects of this compound have been investigated in various animal models. Studies indicate that similar compounds exhibit anticonvulsant activity, suggesting that this compound may influence neuronal excitability and synaptic transmission.

In a study evaluating anticonvulsant properties, several derivatives were tested using standard models for seizure induction:

CompoundDose (mg/kg)MES Test Result
Compound D100Active
Compound E300Active
Compound F100Inactive

These findings highlight the importance of structural modifications in enhancing anticonvulsant efficacy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated multiple pyrrolidine derivatives for their antimicrobial activity against common pathogens. Results indicated that compounds exhibiting halogen substitutions had improved bioactivity profiles, with this compound being a candidate for further exploration due to its structural similarities .
  • Neuropharmacological Screening : In a series of experiments assessing the anticonvulsant potential of related compounds, it was observed that modifications in the pyrrolidine ring significantly influenced activity levels. This suggests that this compound could be optimized for enhanced therapeutic effects against neurological disorders .

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